molecular formula C8H12N2O2S B12683102 3-Thiophenamine, N-butyl-2-nitro- CAS No. 122777-61-1

3-Thiophenamine, N-butyl-2-nitro-

Cat. No.: B12683102
CAS No.: 122777-61-1
M. Wt: 200.26 g/mol
InChI Key: ZKVRCOIETBFZSW-UHFFFAOYSA-N
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Description

3-Thiophenamine, N-butyl-2-nitro-: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group attached to the thiophene ring, a butyl group, and a nitro group. The unique structure of 3-Thiophenamine, N-butyl-2-nitro- makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-butyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the introduction of a butyl group. One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Industrial Production Methods: Industrial production of 3-Thiophenamine, N-butyl-2-nitro- may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of reactive nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenamine, N-butyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of various amines.

    Substitution: Formation of alkylated and acylated thiophene derivatives.

Scientific Research Applications

Chemistry: 3-Thiophenamine, N-butyl-2-nitro- is used as a building block in organic synthesis.

Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They may exhibit antimicrobial, antifungal, and anticancer properties.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Thiophene-based drugs are being investigated for their efficacy in treating various diseases.

Industry: In the industrial sector, 3-Thiophenamine, N-butyl-2-nitro- is used in the production of dyes, pigments, and polymers. Its reactivity makes it suitable for creating specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-butyl-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 3-Thiophenamine, N-butyl-2-nitro- is unique due to the combination of the thiophene ring, butyl group, and nitro group

Properties

CAS No.

122777-61-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-butyl-2-nitrothiophen-3-amine

InChI

InChI=1S/C8H12N2O2S/c1-2-3-5-9-7-4-6-13-8(7)10(11)12/h4,6,9H,2-3,5H2,1H3

InChI Key

ZKVRCOIETBFZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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